(6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride
Overview
Description
(6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride: is a potent, orally bioavailable, and long-duration inhibitor of human neutrophil elastase (HNE). It is known for its high selectivity and efficacy, with an IC50 value of 22 nM and a Ki value of 0.31 nM . This compound is primarily used in scientific research to study the inhibition of neutrophil elastase, which plays a crucial role in various inflammatory diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods: Industrial production methods for this compound are also proprietary. it is known that the compound is produced with high purity (≥98%) and is available in various quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions: (6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride primarily undergoes inhibition reactions with human neutrophil elastase. It is selective over other human serine proteases, such as trypsin, cathepsin G, and plasmin .
Common Reagents and Conditions: The compound is typically used in cell viability assays, apoptosis analysis, and western blot analysis. Common reagents include cell lines like U937 and K562, and conditions involve incubation times of up to 48 hours .
Major Products Formed: The major products formed from the reactions involving this compound are not explicitly detailed in the available literature. its primary function is to inhibit the activity of neutrophil elastase, leading to reduced inflammation and apoptosis in certain cell lines .
Scientific Research Applications
(6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
(6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride exerts its effects by selectively inhibiting human neutrophil elastase (HNE). The compound binds to the active site of HNE, preventing it from interacting with its natural substrates. This inhibition reduces the activity of HNE, leading to decreased inflammation and apoptosis in certain cell lines . The molecular targets and pathways involved include the suppression of NE activity and the induction of apoptosis through the regulation of proteins like Bax and Bcl-2 .
Comparison with Similar Compounds
Uniqueness: this compound stands out due to its high selectivity and potency as an HNE inhibitor. Its long duration of action and oral bioavailability make it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S.ClH/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20;/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3;1H/b8-7+;/t15?,17-,18+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCZUKYPBPXODT-OUMMUYCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@H]2C(CCN2C(=O)/C=C/CN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746667 | |
Record name | (3S,3aS)-1-(Methanesulfonyl)-4-[(2E)-4-(piperidin-1-yl)but-2-enoyl]-3-(propan-2-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197090-44-1 | |
Record name | (3S,3aS)-1-(Methanesulfonyl)-4-[(2E)-4-(piperidin-1-yl)but-2-enoyl]-3-(propan-2-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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